Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate
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Overview
Description
Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate is an organic compound with a complex structure that includes hydroxyl groups, a methyl group, and a prop-2-en-1-yl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method involves the reaction of 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of hydroxyl groups and the ester moiety allows for interactions with various molecular targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-ethenyl-2,6-dihydroxy-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl]prop-2-enoate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
Uniqueness
Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
864514-39-6 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 4,6-dihydroxy-3-methyl-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-7(2)9(13)6-10(14)11(8)12(15)16-3/h4,6,13-14H,1,5H2,2-3H3 |
InChI Key |
ZLHQPYQDHKEXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)OC)CC=C |
Origin of Product |
United States |
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